4-Fluoro-DL-phenylalanine tert-butyl ester
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Overview
Description
4-Fluoro-DL-phenylalanine tert-butyl ester is a fluorinated derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester typically involves the esterification of 4-fluorophenylalanine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by these advanced systems.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-DL-phenylalanine tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: 4-Fluorophenylalanine.
Reduction: 4-Fluorophenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-Fluoro-DL-phenylalanine tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential as a therapeutic agent and enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-DL-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence their folding, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the compound’s acidity, basicity, and hydrophobicity . This modulation can affect various molecular targets and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Uniqueness
4-Fluoro-DL-phenylalanine tert-butyl ester is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical applications .
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI Key |
VLUZNVMKIYJNRF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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